

# Unveiling Pterocarpadiol D: A Comprehensive Technical Analysis of its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pterocarpadiol D	
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This technical guide provides an in-depth analysis of **Pterocarpadiol D**, a rare 6a,11b-dihydroxypterocarpan isolated from the plant species Derris robusta. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It details the precise chemical structure, stereochemical configuration, and the experimental methodologies employed for its isolation and characterization.

#### Core Chemical Data of Pterocarpadiol D

**Pterocarpadiol D** is distinguished by its unique pterocarpan skeleton, which features hydroxyl groups at the 6a and 11b positions. Its molecular formula has been established as C<sub>16</sub>H<sub>16</sub>O<sub>6</sub>.[1] The structural elucidation was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS).

#### **Spectroscopic and Physical Properties**

The key quantitative data for **Pterocarpadiol D** are summarized in the tables below, providing a clear reference for its spectroscopic and physical characteristics.



Property	Value
Molecular Formula	C16H16O6
HRESIMS [M+Na]+	m/z 327.0841 (Calculated for C16H16O6Na, 327.0839)
Optical Rotation $[\alpha]^{23}D$	-476.0 (c 0.2, MeOH)
UV (MeOH) λmax (nm)	232, 261
Table 1: Physical and Mass Spectrometry Data for Pterocarpadiol D.	

## **NMR Spectroscopic Data**

The ¹H and ¹³C NMR data were recorded in Methanol-d₄ (CD₃OD) and are pivotal for the structural confirmation of **Pterocarpadiol D**.

<sup>1</sup>H NMR Spectroscopic Data (CD<sub>3</sub>OD)



Position	δ (ppm)	Multiplicity	J (Hz)
1α	2.03	ddd	13.9, 5.0, 2.0
1β	2.64	td	13.9, 4.5
2	2.77	ddd	16.2, 13.9, 5.0
4	5.23	S	
6α	4.68	d	10.0
6β	4.39	d	10.6
8	6.56	dd	8.0, 2.0
10	6.49	S	_
11a	4.44	S	
OCH <sub>2</sub> O	5.89	d	1.0
5.94	d	1.0	_
OCH₃-3	3.73	S	_
Table O. HANNAD			

Table 2: <sup>1</sup>H NMR Spectroscopic Data for Pterocarpadiol D.

<sup>13</sup>C NMR Spectroscopic Data (CD<sub>3</sub>OD)



Position	δ (ppm)	Туре		
1	33.1	CH <sub>2</sub>		
2	41.0	CH <sub>2</sub>		
3	158.4	С		
4	95.8	СН		
4a	157.0	С		
6	68.3	CH <sub>2</sub>		
6a	108.6	С		
6b	119.8	С		
7	152.9	С		
8	104.9	СН		
9	145.1	С		
10	102.1	СН		
10a	159.2	С		
11a	84.1	СН		
11b	91.9	С		
OCH <sub>2</sub> O	102.3	CH <sub>2</sub>		
OCH₃-3	55.8	СН₃		
Table 3: <sup>13</sup> C NMR Spectroscopic Data for				

Pterocarpadiol D.

## Stereochemistry

The stereochemistry of **Pterocarpadiol D** is a critical aspect of its chemical identity. Based on the large negative optical rotation value (-476.0), which is consistent with its co-isolated analogs Pterocarpadiols A-C, the absolute configuration of **Pterocarpadiol D** is proposed to be



6aS, 11aR, 11bS. This assignment is based on biosynthetic considerations and comparison with known pterocarpans. However, further studies, such as X-ray crystallography, would be beneficial for unambiguous confirmation.

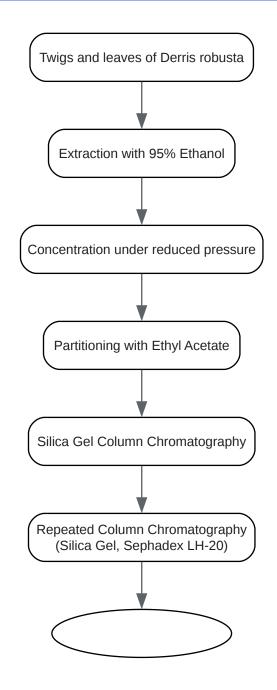
### **Experimental Protocols**

The isolation and structural elucidation of **Pterocarpadiol D** involved a multi-step process, as detailed below.

#### **Isolation and Purification Workflow**

The following diagram illustrates the general workflow for the isolation of **Pterocarpadiol D** from its natural source.





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Isolation workflow for **Pterocarpadiol D**.

#### **Detailed Methodologies**

 Plant Material and Extraction: The air-dried and powdered twigs and leaves of Derris robusta were extracted with 95% ethanol at room temperature. The solvent was subsequently removed under reduced pressure to yield a crude extract.



- Fractionation: The crude extract was suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which contained **Pterocarpadiol D**, was selected for further purification.
- Chromatographic Purification: The ethyl acetate fraction was subjected to column chromatography on a silica gel column. The column was eluted with a gradient of chloroform and methanol. Fractions containing **Pterocarpadiol D** were identified by thin-layer chromatography (TLC) analysis.
- Final Purification: The fractions containing Pterocarpadiol D were further purified by repeated column chromatography on silica gel and Sephadex LH-20 to yield the pure compound.

#### **Spectroscopic Analysis**

- NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HSQC, HMBC), were recorded on a Bruker spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal of CD₃OD.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
  was performed on a mass spectrometer in positive ion mode to determine the accurate mass
  and molecular formula of Pterocarpadiol D.
- Optical Rotation: The optical rotation was measured using a polarimeter at a wavelength of 589 nm (sodium D-line).
- UV Spectroscopy: The UV spectrum was recorded on a spectrophotometer in methanol.

#### **Chemical Structure Visualization**

The chemical structure of **Pterocarpadiol D**, including the numbering of the carbon atoms, is depicted in the following diagram.

Chemical structure of Pterocarpadiol D.

This document provides a foundational resource for researchers interested in **Pterocarpadiol D** and related natural products. The detailed data and protocols presented herein are intended



to facilitate further investigation into the biological activities and potential therapeutic applications of this novel compound.

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#### References

- 1. Pterocarpadiols A–D, Rare 6a,11b-Dihydroxypterocarpans from Derris robusta PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling Pterocarpadiol D: A Comprehensive Technical Analysis of its Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398322#chemical-structure-and-stereochemistry-of-pterocarpadiol-d]

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